molecular formula C16H18Cl2N4 B1373010 {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine CAS No. 1211428-93-1

{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine

Cat. No.: B1373010
CAS No.: 1211428-93-1
M. Wt: 337.2 g/mol
InChI Key: HLDYAOLTSGWAFS-UHFFFAOYSA-N
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Description

The compound {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine is a complex organic molecule featuring a piperazine ring substituted with amino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Substitution Reactions: The introduction of the amino and chlorophenyl groups is achieved through nucleophilic substitution reactions. For instance, the reaction of 2-amino-4-chlorophenylamine with 1-chloro-2,5-dichlorobenzene in the presence of a base can yield the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chlorophenyl groups to phenyl groups or the amino groups to hydroxylamines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives or hydroxylamines.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its interactions with various biological targets. It has shown potential as a ligand for certain receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects on neurological and psychiatric disorders. Its ability to modulate neurotransmitter systems makes it a promising candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.

Mechanism of Action

The mechanism of action of {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-bromophenyl}amine
  • {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-fluorophenyl}amine
  • {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-methylphenyl}amine

Uniqueness

Compared to similar compounds, {2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness can result in distinct pharmacological profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4/c17-11-1-3-15(13(19)9-11)21-5-7-22(8-6-21)16-4-2-12(18)10-14(16)20/h1-4,9-10H,5-8,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYAOLTSGWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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